1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol
Description
1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol is a sulfonyl-containing secondary alcohol characterized by a 4-chlorophenyl sulfonyl group attached to a propanol backbone with a phenyl substituent at the β-carbon. It has been utilized as a synthetic intermediate in the development of heterocyclic compounds, such as 1,3,4-oxadiazole derivatives with reported biological activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-15(17,12-5-3-2-4-6-12)11-20(18,19)14-9-7-13(16)8-10-14/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRTPHLQXKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-2
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a chlorophenyl moiety and a phenylpropanol backbone. Its unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.
The mechanism of action of this compound involves:
- Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity.
- Hydrogen Bonding: Strong hydrogen bonds formed with biological molecules may alter their conformation and function.
- π-π Interactions: The aromatic rings facilitate π-π stacking interactions, further modulating biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 1 | 8 µg/mL | MRSA |
| 2 | 16 µg/mL | E. faecalis |
| 3 | 4 µg/mL | S. epidermidis |
Case Study: A study by Żołnowska et al. highlighted that specific modifications in the sulfonamide structure led to enhanced antibacterial activity against clinical strains, suggesting that structural optimization can yield potent antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. The compound exhibited cytotoxic effects on several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating significant potency.
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| MCF-7 | 11.20–93.46 | Moderate |
| SKOV-3 | 7.87–70.53 | High |
Research Findings: In a comparative study, derivatives of the compound showed varied anticancer activities based on structural differences. Compounds with additional aromatic substitutions exhibited improved efficacy against cancer cell proliferation.
Anti-inflammatory Effects
Inflammation-related pathways are often targeted for therapeutic intervention in chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Mechanism Insights:
- Cytokine Inhibition: The compound may reduce levels of TNF-alpha and IL-6 in activated macrophages.
- NF-kB Pathway Modulation: It could potentially inhibit the NF-kB signaling pathway, leading to decreased inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, or backbone modifications. Below is a detailed comparison with three key analogs:
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS: 338422-02-9)
- Structural Differences :
- Replaces the sulfonyl group with a sulfanyl (thioether) group.
- Chlorine substitution at the 2-position of the phenyl ring instead of the 4-position.
- Incorporates a 4-(4-fluorophenyl)piperazine moiety at the β-carbon.
- The 2-chloro substitution may sterically hinder interactions with target proteins compared to the 4-chloro analog. The piperazine-fluorophenyl moiety introduces basicity and additional hydrogen-bonding capacity, possibly enhancing CNS activity .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS: 123989-29-7)
- Structural Differences: Replaces the sulfonyl-propanol backbone with a ketone and cyclopropyl group. Lacks the phenyl substituent at the β-carbon.
- Functional Implications: The ketone group increases electrophilicity, making the compound prone to nucleophilic attacks (e.g., in Schiff base formation). Reduced hydrogen-bonding capacity compared to the sulfonyl-propanol analog may limit solubility in polar solvents .
1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one (CAS: 303145-49-5)
- Structural Differences: Positions the sulfonyl group on a methyl side chain attached to a nitrophenyl ring. Includes a dimethylamino-propenone moiety.
- The α,β-unsaturated ketone (propenone) enables conjugation, which may stabilize transition states in chemical reactions.
Comparative Data Table
| Property | 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol | 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one |
|---|---|---|---|---|
| Molecular Weight | ~306.8 g/mol | ~449.9 g/mol | ~222.7 g/mol | ~408.9 g/mol |
| Key Functional Groups | Sulfonyl, propanol, phenyl | Sulfanyl, piperazine, fluorophenyl | Ketone, cyclopropyl | Sulfonyl, nitro, propenone, dimethylamino |
| Polarity | High (due to sulfonyl) | Moderate (sulfanyl less polar than sulfonyl) | Low (ketone-dominated) | High (nitro and sulfonyl) |
| Potential Bioactivity | Enzyme inhibition (e.g., kinases) | CNS modulation (via piperazine) | Reactive intermediate | Electrophilic agent (e.g., covalent inhibitors) |
| Solubility | Moderate in polar solvents | High in DMSO/dimethylformamide | Low in water, high in acetone | Moderate in DMSO, low in water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
